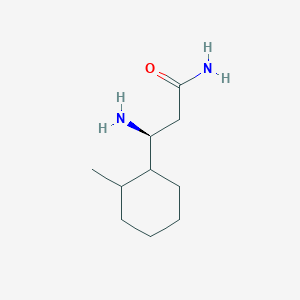

(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide

Description

(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide is a chiral amide derivative characterized by a stereospecific (3S) configuration. Its structure comprises a 2-methylcyclohexyl group attached to the β-carbon of a propanamide backbone, with an amino group at the same position.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

(3S)-3-amino-3-(2-methylcyclohexyl)propanamide |

InChI |

InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m0/s1 |

InChI Key |

WIKVPSMLKFTOLP-HACHORDNSA-N |

Isomeric SMILES |

CC1CCCCC1[C@H](CC(=O)N)N |

Canonical SMILES |

CC1CCCCC1C(CC(=O)N)N |

Origin of Product |

United States |

Biological Activity

(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide is an organic compound with significant biological activity, particularly in neuropharmacology and enzyme inhibition. This article explores its structure, biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H19N2O

- Molecular Weight : Approximately 185.27 g/mol

- Physical Appearance : Colorless to light yellow liquid

- Melting Point : -7°C

- Boiling Point : 93°C to 100°C

- Solubility : Moderate hydrophilicity with a solubility of 2.01 g/L at 20°C

- Predicted pKa : Approximately 11.03, indicating basic properties in aqueous solutions

Biological Activity Overview

Research indicates that (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide exhibits various biological activities, including:

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing cognitive functions and mood regulation. Its structure suggests potential interactions with receptors involved in neurochemical signaling.

- Enzyme Inhibition : Studies have shown that this compound can serve as a potent inhibitor for specific enzymes. For example, it has been investigated for its ability to inhibit lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis .

The mechanism of action for (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide involves:

- Interaction with Enzymes : The amino group in the compound can form hydrogen bonds with target proteins, enhancing binding affinity and inhibiting enzymatic activity.

- Neurotransmitter Modulation : By potentially interacting with neurotransmitter receptors, the compound may modulate synaptic transmission and influence behavioral outcomes in animal models.

Study on Neuropharmacological Effects

A study conducted on rodents demonstrated that (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide significantly affected cognitive functions. Behavioral tests indicated improvements in memory retention and anxiety reduction when administered at specific dosages. The results suggest a promising avenue for further research into its use as a cognitive enhancer or anxiolytic agent.

Enzyme Inhibition Research

In vitro assays have shown that (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide exhibits selective inhibition against certain enzymes. For instance, it demonstrated an IC50 value of 15 nM against specific methyltransferases, indicating its potential as a lead compound for drug development targeting these enzymes .

Applications in Drug Development

The unique properties of (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide make it a candidate for various applications:

- Pharmaceutical Development : Its role as an enzyme inhibitor positions it well for development into drugs targeting diseases linked to enzyme dysfunction.

- Neurotherapeutics : Given its neuropharmacological effects, there is potential for developing therapies aimed at neurodegenerative conditions or mood disorders.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide | C10H19N2O | Neuropharmacological effects; enzyme inhibition |

| (3S)-3-Amino-3-(4-methylcyclohexyl)propanamide | C10H19N2O | Similar structure; different cyclohexyl substitution |

| (3S)-3-Amino-2-methylphenyl)-3-propanamide | C17H26N2O2 | Contains phenyl group; potential for different biological activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Comparisons

- Steric Effects: The 2-methylcyclohexyl group in the target compound creates distinct steric environments compared to its 4-methylcyclohexyl isomer (). In N-(3-chloro-2-methylphenyl)-3-cyclohexylpropanamide (), the 3-chloro-2-methylphenyl group introduces both steric bulk and electronic effects, contrasting with the purely alicyclic substituent in the target compound.

Electronic Properties :

- Chlorophenyl derivatives () exhibit enhanced electronegativity due to the chlorine atom, which could influence dipole-dipole interactions or metabolic stability compared to the methylcyclohexyl group.

- The indole-containing analog () introduces aromaticity and hydrogen-bonding capacity, which are absent in the target compound.

- Cycloheptylpropyl derivatives () demonstrate that larger aliphatic chains increase hydrophobicity, a trait that may reduce solubility but enhance membrane permeability.

Research Implications and Limitations

- Data Gaps: Limited information exists on the target compound’s melting point, solubility, or toxicity. Comparative studies with the analogs above could fill these gaps.

- Stereochemical Considerations : The (3S) configuration may confer selectivity in chiral environments, as seen in enzyme inhibitors or peptidomimetics (e.g., ’s edeine derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.